molecular formula C22H22N4O3 B2354256 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide CAS No. 946322-68-5

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide

Cat. No.: B2354256
CAS No.: 946322-68-5
M. Wt: 390.443
InChI Key: XNNFVSJWZRIHCU-UHFFFAOYSA-N
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Description

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyridazinone core, a butanamido linker, and a benzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors to form the pyridazinone ring. Common reagents include hydrazine derivatives and diketones.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the Butanamido Linker: This step involves the coupling of the pyridazinone core with a butanoic acid derivative using amide bond formation techniques.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or alcohols are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.

    Industry: It may find applications in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    DNA/RNA Interaction: The compound could intercalate into DNA or RNA, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar pyridazinone cores, such as 3-(p-tolyl)-6-oxo-1,6-dihydropyridazine-1-carboxamide.

    Benzamide Derivatives: Compounds with similar benzamide moieties, such as N-(4-(6-oxo-1,6-dihydropyridazin-3-yl)butyl)benzamide.

Uniqueness

2-(4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamido)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

2-[4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-15-8-10-16(11-9-15)18-12-13-21(28)26(25-18)14-4-7-20(27)24-19-6-3-2-5-17(19)22(23)29/h2-3,5-6,8-13H,4,7,14H2,1H3,(H2,23,29)(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNFVSJWZRIHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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